1-(1-Aminobutyl)adamantane hydrochloride
CAS No.: 63872-79-7
Cat. No.: VC7989701
Molecular Formula: C14H26ClN
Molecular Weight: 243.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63872-79-7 |
|---|---|
| Molecular Formula | C14H26ClN |
| Molecular Weight | 243.81 g/mol |
| IUPAC Name | 1-(1-adamantyl)butan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H25N.ClH/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13H,2-9,15H2,1H3;1H |
| Standard InChI Key | IPFHDIALVIBPOI-UHFFFAOYSA-N |
| SMILES | CCCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
| Canonical SMILES | CCCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(1-Aminobutyl)adamantane hydrochloride is a bicyclic amine salt with the systematic IUPAC name 1-(1-adamantyl)butan-1-amine hydrochloride. Its molecular formula is C₁₄H₂₆ClN, corresponding to a molecular weight of 243.81 g/mol . The adamantane core provides exceptional thermal and chemical stability, while the butylamine side chain introduces reactivity and solubility properties critical for biological interactions.
Table 1: Key Molecular Descriptors of 1-(1-Aminobutyl)adamantane Hydrochloride
| Property | Value/Descriptor |
|---|---|
| CAS Number | 63872-79-7 |
| Molecular Formula | C₁₄H₂₆ClN |
| Molecular Weight | 243.81 g/mol |
| SMILES | CCCCC(C12CC3CC(C1)CC(C3)C2)N.Cl |
| InChI | InChI=1S/C14H25N.ClH/c1-2-3-13(15)14-7-10-4-11(8-14)6-12(5-10)9-14;/h10-13H,2-9,15H2,1H3;1H |
| InChI Key | IPFHDIALVIBPOI-UHFFFAOYSA-N |
The SMILES notation highlights the adamantane moiety (C12CC3CC(C1)CC(C3)C2) bonded to a butylamine chain (CCCCN), with a hydrochloride counterion .
Synthesis and Optimization Strategies
Retrospective Analysis of Adamantane Functionalization
The synthesis of 1-(1-Aminobutyl)adamantane hydrochloride is presumed to follow strategies employed for related adamantane amines. A patent describing the synthesis of 1-(1-aminoethyl)adamantane hydrochloride (rimantadine) provides a conceptual framework . Key steps include:
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Acylation: Adamantane bromination to 1-bromoadamantane, followed by Ritter-type reaction with nitriles to form N-adamantyl amides.
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Reductive Amination: Conversion of ketones to amines via Leuckart reaction using formamide and formic acid at 170–175°C .
Adapting this approach for the butyl variant would require substituting the ethylamine precursor with butylamine derivatives. For instance, condensing 1-bromoadamantane with butyronitrile under acidic conditions could yield N-(1-adamantyl)butyramide, followed by hydrolysis to the primary amine and subsequent hydrochloride salt formation .
Challenges in Scalable Production
Scalability hurdles for adamantane derivatives often arise from:
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Reaction Safety: High-temperature steps (e.g., reflux at 240–250°C) pose explosion risks .
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Purification Complexity: Hydrophobic adamantane cores necessitate extensive chromatography or recrystallization .
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Byproduct Formation: Over-alkylation during amination can generate tertiary amine impurities .
Optimization strategies from amantadine synthesis, such as one-pot reactions and aqueous workups, may mitigate these issues. For example, using formamide instead of acetonitrile in Ritter reactions improves yields from 50–58% to 88% in amantadine synthesis , a approach potentially applicable to the butyl analog.
Pharmacological and Industrial Applications
Table 2: Comparative Properties of Adamantane Antivirals
| Compound | Viral IC₅₀ (nM) | LogP | Half-Life (hr) |
|---|---|---|---|
| Amantadine HCl | 120 | 2.1 | 15–20 |
| Rimantadine HCl | 90 | 2.8 | 24–36 |
| 1-(1-Aminobutyl)adamantane HCl (Predicted) | 60–80 | 3.2 | 30–40 |
Predicted values based on QSAR modeling of alkyl chain length and logP relationships .
Future Research Directions
Targeted Drug Delivery Systems
Conjugating 1-(1-Aminobutyl)adamantane hydrochloride to nanoparticles (e.g., liposomes, dendrimers) could enhance biodistribution. Adamantane’s affinity for cyclodextrin cavities enables host-guest complexation, a strategy used in CRISPR delivery .
Catalytic and Materials Science Applications
The amine group facilitates covalent bonding to polymers and metal surfaces. Potential uses include:
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